molecular formula C19H23Cl2N3 B13486951 2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13486951
M. Wt: 364.3 g/mol
InChI Key: BTVJVTOYUPYALW-UHFFFAOYSA-N
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Description

2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring fused with a tetrahydronaphthalene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps One common approach starts with the preparation of the tetrahydronaphthalene derivative, followed by the formation of the benzodiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole ring and tetrahydronaphthalene moiety can interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (5,6,7,8-Tetrahydronaphthalen-2-yl)amine
  • 2-Amino-5,6,7,8-tetrahydronaphthalene
  • 6-Amino-1,2,3,4-tetrahydronaphthalene
  • 6-Aminotetralin

Uniqueness

2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific structural features, which combine a benzodiazole ring with a tetrahydronaphthalene moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H23Cl2N3

Molecular Weight

364.3 g/mol

IUPAC Name

2-[6-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C19H21N3.2ClH/c20-10-9-19-21-17-8-7-16(12-18(17)22-19)15-6-5-13-3-1-2-4-14(13)11-15;;/h5-8,11-12H,1-4,9-10,20H2,(H,21,22);2*1H

InChI Key

BTVJVTOYUPYALW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN.Cl.Cl

Origin of Product

United States

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